molecular formula C17H21N7S B15115834 4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile

4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B15115834
M. Wt: 355.5 g/mol
InChI Key: UJEGKQHQYDIQEP-UHFFFAOYSA-N
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Description

4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is added via a thiolation reaction.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halides, amines, and alcohols are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H21N7S

Molecular Weight

355.5 g/mol

IUPAC Name

4-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C17H21N7S/c1-12-8-19-16(20-9-12)23(2)14-5-4-6-24(11-14)15-13(7-18)10-21-17(22-15)25-3/h8-10,14H,4-6,11H2,1-3H3

InChI Key

UJEGKQHQYDIQEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC(=NC=C3C#N)SC

Origin of Product

United States

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